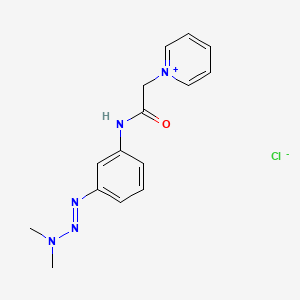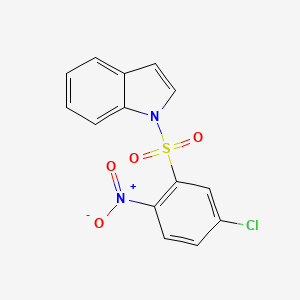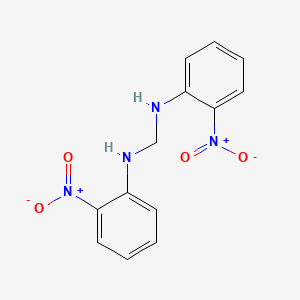
3-(3,3-Dimethyltriazeno)phenylaminocarbonylmethylpyridinium chloride
Vue d'ensemble
Description
3-(3,3-Dimethyltriazeno)phenylaminocarbonylmethylpyridinium chloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazeno group, a phenyl ring, and a pyridinium moiety. The presence of these functional groups imparts distinct chemical properties and reactivity, making it a subject of interest in chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethyltriazeno)phenylaminocarbonylmethylpyridinium chloride typically involves multiple steps:
-
Formation of the Triazeno Group: : The initial step involves the formation of the triazeno group by reacting a suitable amine with a diazonium salt. This reaction is usually carried out under acidic conditions to stabilize the diazonium intermediate.
-
Coupling with Phenylamine: : The triazeno intermediate is then coupled with phenylamine to form the 3-(3,3-Dimethyltriazeno)phenylamine derivative. This step often requires a catalyst to facilitate the coupling reaction.
-
Introduction of the Pyridinium Moiety: : The final step involves the introduction of the pyridinium moiety through a nucleophilic substitution reaction. This is achieved by reacting the phenylamine derivative with a pyridinium salt under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, advanced catalytic systems, and efficient purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the triazeno group, leading to the formation of various oxidized derivatives.
-
Reduction: : Reduction reactions can target the pyridinium moiety, converting it to a pyridine derivative.
-
Substitution: : The compound is also prone to nucleophilic substitution reactions, especially at the carbonyl and pyridinium positions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(3,3-Dimethyltriazeno)phenylaminocarbonylmethylpyridinium chloride is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its reactivity and ability to form stable complexes with biological targets suggest possible uses in drug development.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-(3,3-Dimethyltriazeno)phenylaminocarbonylmethylpyridinium chloride involves its interaction with specific molecular targets. The triazeno group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and nucleic acids. This interaction can alter the function of these biomolecules, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride
- 3-(3,3-Dimethyltriazeno)phenylaminocarbonylpropylpyridinium chloride
Uniqueness
Compared to similar compounds, 3-(3,3-Dimethyltriazeno)phenylaminocarbonylmethylpyridinium chloride is unique due to its specific substitution pattern and the presence of the methyl group on the triazeno moiety. This structural feature influences its reactivity and interaction with other molecules, making it distinct in its chemical behavior and applications.
Propriétés
IUPAC Name |
N-[3-(dimethylaminodiazenyl)phenyl]-2-pyridin-1-ium-1-ylacetamide;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O.ClH/c1-19(2)18-17-14-8-6-7-13(11-14)16-15(21)12-20-9-4-3-5-10-20;/h3-11H,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDOHOJVMRHFTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=NC1=CC=CC(=C1)NC(=O)C[N+]2=CC=CC=C2.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174752-83-1 | |
| Record name | Pyridinium, 1-(2-((3-(3,3-dimethyl-1-triazenyl)phenyl)amino)-2-oxoethyl)-, chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174752831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1,1'-Biphenyl]-3,3'-diamine, 2,2',4,4',6,6'-hexanitro-](/img/structure/B3367292.png)




![1H-Isoxazolo[5,4-g]indazole](/img/structure/B3367325.png)





